N-Butyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide
Description
N-Butyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a butyl group and a 5-phenylfuran-2-yl substituent on the amide nitrogen.
Properties
CAS No. |
62187-62-6 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-butyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C20H25NO2/c1-2-3-15-21(20(22)17-11-7-8-12-17)19-14-13-18(23-19)16-9-5-4-6-10-16/h4-6,9-10,13-14,17H,2-3,7-8,11-12,15H2,1H3 |
InChI Key |
AZHUJXHOGAYQCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=C(O1)C2=CC=CC=C2)C(=O)C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with butylamine and 5-phenylfuran-2-ylamine. The reaction is often catalyzed by condensing agents such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and solvents to minimize impurities and optimize reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or furan derivatives.
Scientific Research Applications
N-Butyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Differences:
- Core Ring : The target compound contains a cyclopentane ring, similar to compounds 2a–2c and 3b–3c . In contrast, 3d–3f feature a cyclohexane core .
- N-Substituents: The target compound has a butyl and 5-phenylfuran-2-yl group, whereas analogs in the evidence include phenylamino, cyanomethyl, and substituted aryl groups (e.g., 4-methylphenyl, 4-methoxyphenyl) .
Impact of Substituents on Physical State and Melting Points:
Substituents significantly influence physical states and melting points (m.p.):
- Electron-donating groups (e.g., methoxy in 2c ) reduce crystallinity, resulting in lower m.p. (90–93°C) compared to unsubstituted analogs like 2a (m.p. 166°C) .
- Cyanomethyl groups (e.g., 3b–3c) often yield viscous oils due to reduced molecular symmetry, while bulkier aryl groups (e.g., 3d–3f) form solids with higher m.p. (83–135°C) .
Hypothetical Properties of the Target Compound
While direct data on this compound are absent, inferences can be drawn:
- Physical State: The 5-phenylfuran-2-yl group’s aromaticity and planar structure may enhance crystallinity, favoring a solid state.
- Synthetic Challenges : The bulky 5-phenylfuran-2-yl group might reduce yield compared to smaller substituents (e.g., 3b–3f ) due to steric hindrance during amide bond formation .
Research Findings and Implications
- Cyclohexane vs. Cyclopentane Cores : Cyclohexane derivatives (e.g., 3d–3f ) generally exhibit lower melting points than cyclopentane analogs (e.g., 3b–3c ), suggesting that ring size impacts packing efficiency .
- Substituent Polarity: Polar groups (e.g., methoxy in 2c) reduce melting points and may enhance solubility in polar solvents, whereas nonpolar groups (e.g., methyl in 2b) favor higher crystallinity .
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